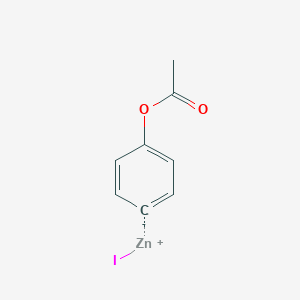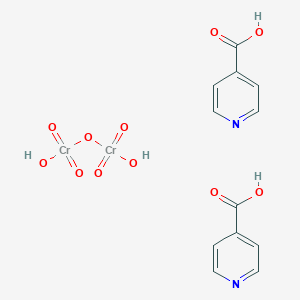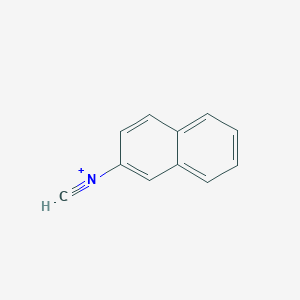![molecular formula C11H15N3O4S B12060187 4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)
4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid is a complex organic compound with a molecular formula of C11H15N3O4S
准备方法
合成路线和反应条件
4-甲基-2-[(3-硝基吡啶-2-基)硫代氨基]戊酸的合成通常涉及多个步骤,从易得的前体开始。 一种常见的方法是将 4-甲基吡啶硝化以形成 4-甲基-3-硝基吡啶 。然后将该中间体进行进一步反应以引入硫代氨基和戊酸基团。
工业生产方法
该化合物的工业生产方法在公共领域没有得到很好的记录。大型合成可能涉及优化实验室规模的方法,以确保更高的产率和成本效益。
化学反应分析
反应类型
4-甲基-2-[(3-硝基吡啶-2-基)硫代氨基]戊酸可以进行多种化学反应,包括:
氧化: 硝基在适当条件下可以还原为氨基。
还原: 硝基可以在催化剂存在下用氢气等还原剂还原为氨基。
取代: 硝基可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 常见的还原剂包括钯催化剂(Pd/C)存在下的氢气(H2)或硼氢化钠(NaBH4)。
取代: 常见的试剂包括胺或硫醇等亲核试剂。
主要生成物
这些反应产生的主要产物取决于所用条件和试剂。例如,硝基的还原通常产生相应的胺衍生物。
科学研究应用
4-甲基-2-[(3-硝基吡啶-2-基)硫代氨基]戊酸在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子的结构单元。
生物学: 它可能用于研究酶相互作用和抑制。
工业: 可能用于开发新材料或作为化学反应的催化剂。
作用机制
4-甲基-2-[(3-硝基吡啶-2-基)硫代氨基]戊酸的作用机制尚未得到很好的记录。该化合物很可能通过其硝基吡啶和硫代氨基基团与特定的分子靶标相互作用。这些相互作用可能包括与酶或受体结合,从而导致其活性发生改变。
相似化合物的比较
类似化合物
独特性
4-甲基-2-[(3-硝基吡啶-2-基)硫代氨基]戊酸由于同时存在硝基吡啶部分和硫代氨基基团而具有独特性
属性
IUPAC Name |
4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-7(2)6-8(11(15)16)13-19-10-9(14(17)18)4-3-5-12-10/h3-5,7-8,13H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVUBDSGNDCAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)




![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)

